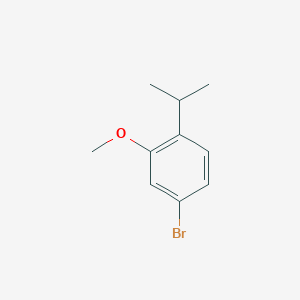

4-Bromo-1-isopropyl-2-methoxybenzene

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

4-Bromo-1-isopropyl-2-methoxybenzene is a chemical compound with the CAS Number: 1369775-86-9 . It has a molecular weight of 229.12 and its linear formula is C10H13BrO . It is a liquid at room temperature .

Molecular Structure Analysis

The molecular structure of 4-Bromo-1-isopropyl-2-methoxybenzene is represented by the linear formula C10H13BrO . The InChI code for this compound is 1S/C10H13BrO/c1-7(2)9-6-8(11)4-5-10(9)12-3/h4-7H,1-3H3 .Physical And Chemical Properties Analysis

4-Bromo-1-isopropyl-2-methoxybenzene is a liquid at room temperature . It has a molecular weight of 229.12 and its linear formula is C10H13BrO .Applications De Recherche Scientifique

Chiral Precursor Compounds in Synthesis of Liquid Crystals

4-Bromo-1-isopropyl-2-methoxybenzene and its derivatives are utilized as chiral precursor compounds in the synthesis of liquid crystals. The nature of the phenyl substituent in these compounds significantly influences their mesogenic properties, making them vital in designing materials with specific liquid crystalline behaviors (Bertini et al., 2003).

Role in Environmental Chemistry

In studies focusing on the marine troposphere of the Atlantic Ocean, derivatives of 4-Bromo-1-isopropyl-2-methoxybenzene, specifically bromochloromethoxybenzenes, have been identified. These compounds, part of a broader group of halogenated methoxybenzenes (anisoles), have mixed biogenic and anthropogenic origins, showcasing the compound's environmental relevance (Führer & Ballschmiter, 1998).

Catalysis in Organic Synthesis

4-Bromo-1-isopropyl-2-methoxybenzene derivatives have been used as catalysts in organic synthesis. For instance, the compound 2,6-bis[2-(o-aminophenoxy)methyl]-4-bromo-1-methoxybenzene has shown efficacy in catalyzing the ring-opening of epoxides into vicinal iodo alcohols and bromo alcohols under neutral and mild conditions, highlighting its importance in facilitating specific organic transformations (Niknam & Nasehi, 2002).

Electronic Perturbation Studies

Derivatives of 4-Bromo-1-isopropyl-2-methoxybenzene have been used to study electronic perturbations in chemical systems. For instance, 2-bromo-1,3-di-tert-butyl-5-methoxybenzene, a bulky bromobenzene derivative, has been used in the preparation of compounds including low-coordinate phosphorus atoms, allowing researchers to study the effects of electronic perturbations caused by the p-methoxy group in these systems (Toyota et al., 2003).

Safety and Hazards

Mécanisme D'action

Target of Action

The primary target of 4-Bromo-1-isopropyl-2-methoxybenzene is the benzene ring, a key component of the compound’s structure . The benzene ring is especially stable due to its six pi electrons, which are delocalized in six p orbitals above and below the plane of the ring .

Mode of Action

The interaction of 4-Bromo-1-isopropyl-2-methoxybenzene with its target involves a two-step mechanism known as electrophilic aromatic substitution . In the first, slow or rate-determining step, the electrophile forms a sigma-bond to the benzene ring, generating a positively charged benzenonium intermediate . In the second, fast step, a proton is removed from this intermediate, yielding a substituted benzene ring .

Biochemical Pathways

The biochemical pathway affected by 4-Bromo-1-isopropyl-2-methoxybenzene is the electrophilic aromatic substitution pathway . This pathway maintains the aromaticity of the benzene ring during reactions . The downstream effects of this pathway involve the formation of a substituted benzene ring .

Result of Action

The molecular result of 4-Bromo-1-isopropyl-2-methoxybenzene ’s action is the formation of a substituted benzene ring . This occurs through the removal of a proton from the benzenonium intermediate formed in the first step of the reaction

Action Environment

Environmental factors can influence the action, efficacy, and stability of 4-Bromo-1-isopropyl-2-methoxybenzene . For instance, the compound is stored at temperatures between 2-8°C to maintain its stability Additionally, the compound’s reactivity may be influenced by the presence of other substances in its environment4-Bromo-1-isopropyl-2-methoxybenzene .

Propriétés

IUPAC Name |

4-bromo-2-methoxy-1-propan-2-ylbenzene |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13BrO/c1-7(2)9-5-4-8(11)6-10(9)12-3/h4-7H,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LKCIPBSEEFZRGN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=C(C=C(C=C1)Br)OC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13BrO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

229.11 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Bromo-1-isopropyl-2-methoxybenzene | |

CAS RN |

1369775-86-9 |

Source

|

| Record name | 4-Bromo-1-isopropyl-2-methoxybenzene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-fluoro-N-(2-(o-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide](/img/structure/B2718619.png)

![6-[2-(6,7-dimethoxy-3,4-dihydro-1H-isoquinolin-2-yl)-2-oxoethyl]sulfanyl-5-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B2718620.png)

![3-(2-oxo-2-(4-(thiophen-3-yl)piperidin-1-yl)ethyl)benzo[d]oxazol-2(3H)-one](/img/structure/B2718622.png)

![1-Benzyl-5-[2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]pyrazol-3-yl]-3-[(4-fluorophenyl)methyl]pyrimidine-2,4-dione](/img/structure/B2718627.png)

![N-(benzo[d][1,3]dioxol-5-ylmethyl)-4-oxo-8-(p-tolyl)-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide](/img/structure/B2718633.png)

![9-(3-methoxybenzyl)-3-phenyl-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one](/img/structure/B2718635.png)

![(3,3-Dimethyl-2-oxabicyclo[2.2.1]heptan-1-yl)methanamine;hydrochloride](/img/structure/B2718636.png)

![Tert-butyl-dimethyl-[2-methyl-4-(2-trimethylsilylethynyl)phenoxy]silane](/img/structure/B2718637.png)

![N-((5-((2-((6-methylbenzo[d]thiazol-2-yl)amino)-2-oxoethyl)thio)-1,3,4-oxadiazol-2-yl)methyl)thiophene-2-carboxamide](/img/structure/B2718638.png)

![N1-(2-(benzo[d][1,3]dioxol-5-yl)-2-(4-(2-fluorophenyl)piperazin-1-yl)ethyl)-N2-cyclopropyloxalamide](/img/structure/B2718639.png)